molecular formula C18H18N2O6S B15011679 Methyl 4-{[({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)acetyl]oxy}benzoate

Methyl 4-{[({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)acetyl]oxy}benzoate

Katalognummer: B15011679
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: BBXDAXCPIMPAEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 4-{[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETYL]OXY}BENZOATE is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a benzoate ester. It is primarily used in the synthesis of other chemical compounds and has significant applications in medicinal chemistry and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 4-{[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETYL]OXY}BENZOATE involves multiple steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-thiol with acetic anhydride to form an intermediate, which is then reacted with methyl 4-hydroxybenzoate under specific conditions to yield the final product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process involves the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: METHYL 4-{[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETYL]OXY}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

Wissenschaftliche Forschungsanwendungen

METHYL 4-{[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETYL]OXY}BENZOATE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of METHYL 4-{[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETYL]OXY}BENZOATE involves the inhibition of key enzymes. For instance, in herbicidal applications, it inhibits acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and ultimately plant death . In medicinal applications, the compound’s mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: METHYL 4-{[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETYL]OXY}BENZOATE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual functionality as both a synthetic intermediate and an active compound in various applications sets it apart from other similar compounds .

Eigenschaften

Molekularformel

C18H18N2O6S

Molekulargewicht

390.4 g/mol

IUPAC-Name

methyl 4-[2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]oxybenzoate

InChI

InChI=1S/C18H18N2O6S/c1-11-8-12(2)20-18(19-11)27-10-16(22)25-9-15(21)26-14-6-4-13(5-7-14)17(23)24-3/h4-8H,9-10H2,1-3H3

InChI-Schlüssel

BBXDAXCPIMPAEH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)SCC(=O)OCC(=O)OC2=CC=C(C=C2)C(=O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.